molecular formula C11H17N3O2 B574126 2-(Boc-amino)-5-(aminomethyl)pyridine CAS No. 187237-37-2

2-(Boc-amino)-5-(aminomethyl)pyridine

Cat. No.: B574126
CAS No.: 187237-37-2
M. Wt: 223.276
InChI Key: DFLQTVPEIMTXSZ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-(aminomethyl)pyridine is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyridine, where the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, and there is an aminomethyl group at the 5-position. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Scientific Research Applications

2-(Boc-amino)-5-(aminomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“2-(Boc-amino)-5-(aminomethyl)pyridine” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“2-(Boc-amino)-5-(aminomethyl)pyridine” is a specialty product for proteomics research . It is a useful research chemical and is offered by several suppliers . The development of direct efficient preparation of amides from protected amines like “this compound” is important in organic synthesis to reduce cost, waste, and time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine typically involves the protection of the amino group at the 2-position of pyridine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-(aminomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-(aminomethyl)pyridine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)-5-(aminomethyl)pyridine is unique due to the presence of both the Boc-protected amino group and the aminomethyl group, providing versatility in synthetic applications. The Boc group offers stability and ease of removal, making it a preferred choice in many synthetic routes .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQTVPEIMTXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940193
Record name tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187237-37-2
Record name tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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